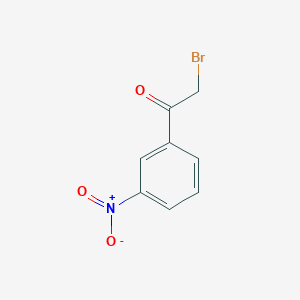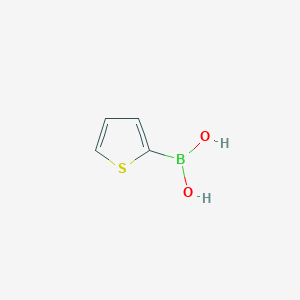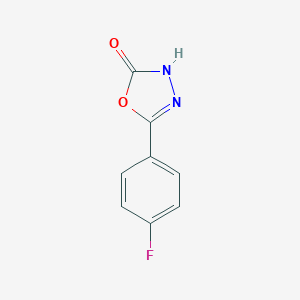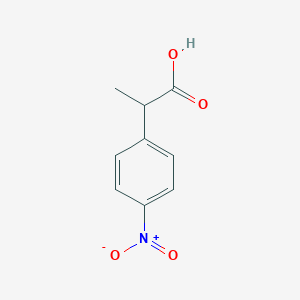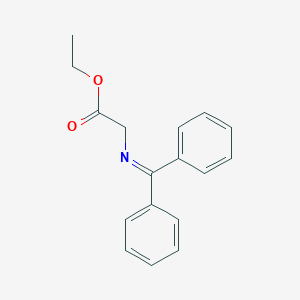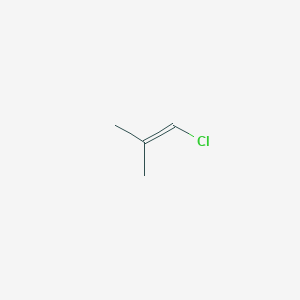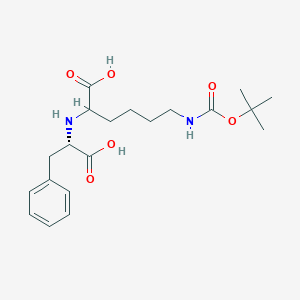![molecular formula C10H11N3 B052053 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 111971-44-9](/img/structure/B52053.png)
2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole is an organic compound that features both an aziridine ring and a benzimidazole moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain, while benzimidazoles are bicyclic compounds that are significant in medicinal chemistry for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves the reaction of 2-bromoaniline with N-tosylaziridine, followed by detosylation using concentrated sulfuric acid . Another method includes the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine . These reactions often require controlled conditions such as specific temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This process can be carried out using cationic or anionic ring-opening polymerization techniques . The choice of method depends on the desired properties of the final product, such as molecular weight and polymer architecture.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amino derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Common reagents for these reactions include strong acids like sulfuric acid for detosylation, and bases like triethylamine for generating reactive intermediates . The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazoles and amino derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent interactions with biological targets . The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A bicyclic compound known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole is unique due to the combination of the aziridine and benzimidazole moieties, which confer both high reactivity and significant biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(aziridin-1-yl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-3-2-4-8(9)11-10(12)13-6-7-13/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAINRTFSYKVGRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
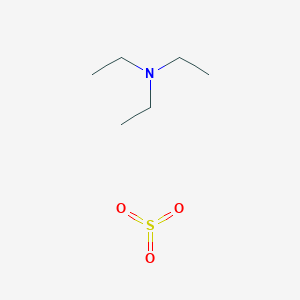
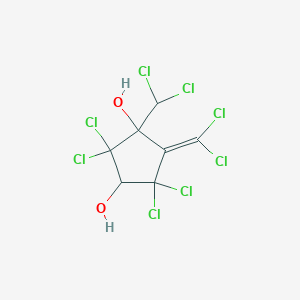
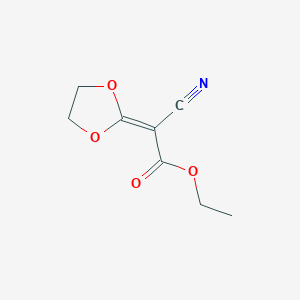
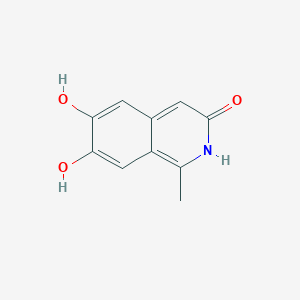
![N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine](/img/structure/B51978.png)
